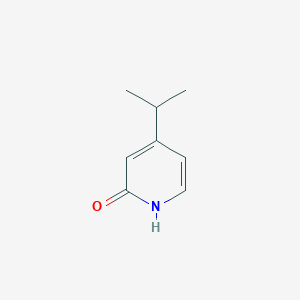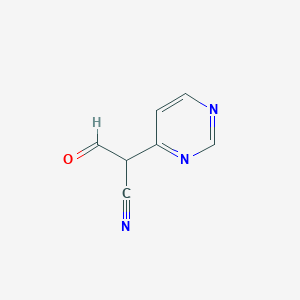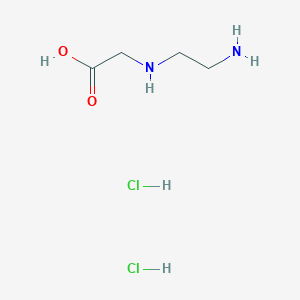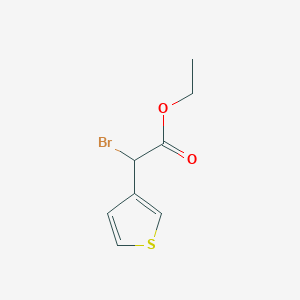
2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boronic ester functional group, a methoxy group, and a methyl group attached to a phenyl ring. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups on the phenyl ring. Boronic esters are generally stable compounds, but they can undergo hydrolysis to form boronic acids .Scientific Research Applications
Synthesis of Derivatives and Inhibitory Activity
This compound is utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have been studied for their inhibitory activity against serine proteases, including thrombin, showcasing the compound's potential in developing inhibitors for therapeutic applications (Spencer et al., 2002).
Crystal Structure and Reactivity Studies
The crystal structure of related dioxaborolane compounds has been determined to provide insights into their reactivity and coordination behavior. These studies are crucial for understanding the molecular architecture and designing new compounds with desired properties (Seeger & Heller, 1985).
Materials Science and Fluorochromic Performance
In materials science, derivatives of 2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their aggregation-induced emission (AIE) and mechanofluorochromic performance. These properties are of particular interest for developing new materials for optoelectronic applications and anti-counterfeiting measures (Qi et al., 2013).
Synthesis of Boron-Containing Polyenes
Another application involves the synthesis of pinacolylboronate-substituted stilbenes, which further contribute to the synthesis of boron-capped polyenes. These compounds have potential applications in creating new materials for liquid crystal display (LCD) technology and exploring therapeutic options for neurodegenerative diseases (Das et al., 2015).
Mechanism of Action
Target of Action
It is known that 2-methoxy-4-methylphenol, a related compound, has been used for the treatment of inflammatory diseases . It achieves this by inhibiting the expression of IL-6 and other expressions, and activating the NLRP3 inflammasome in cells .
Mode of Action
The related compound, 2-methoxy-4-methylphenol, is known to interact with its targets by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells .
Biochemical Pathways
The related compound, 2-methoxy-4-methylphenol, is known to affect the inflammatory response pathway by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells .
Pharmacokinetics
The related compound, 2-methoxy-4-methylphenol, is known to have a boiling point of 221-222 °c (lit) , which might influence its bioavailability.
Result of Action
The related compound, 2-methoxy-4-methylphenol, is known to have anti-inflammatory effects .
Action Environment
The related compound, 2-methoxy-4-methylphenol, is known to have a boiling point of 221-222 °c (lit) , which might be influenced by environmental temperature.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-7-8-11(12(9-10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHITZHCWNFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



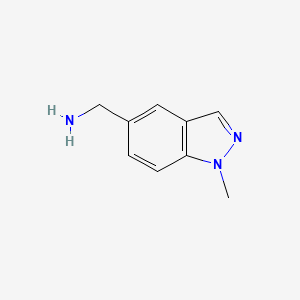

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)
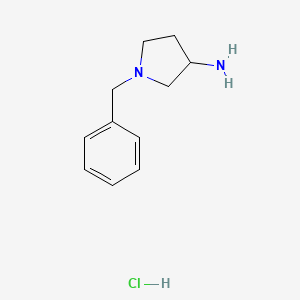
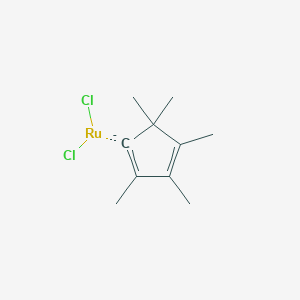
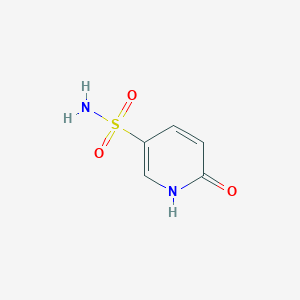
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)
